molecular formula C24H22N4O2 B3159159 1-{3-[3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl}-3,3-dimethyl-2-azetanone CAS No. 861206-54-4

1-{3-[3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl}-3,3-dimethyl-2-azetanone

Cat. No.: B3159159
CAS No.: 861206-54-4
M. Wt: 398.5 g/mol
InChI Key: OFKYFAZYDCCIGS-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-[3-[3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]-3,3-dimethylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2/c1-24(2)15-27(23(24)29)18-6-4-5-17(13-18)21-11-12-25-22-20(14-26-28(21)22)16-7-9-19(30-3)10-8-16/h4-14H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKYFAZYDCCIGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2=CC=CC(=C2)C3=CC=NC4=C(C=NN34)C5=CC=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501123145
Record name 1-[3-[3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]-3,3-dimethyl-2-azetidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501123145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861206-54-4
Record name 1-[3-[3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]-3,3-dimethyl-2-azetidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=861206-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-[3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]-3,3-dimethyl-2-azetidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501123145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 1-{3-[3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl}-3,3-dimethyl-2-azetanone is part of a class of pyrazolo[1,5-a]pyrimidines known for their diverse biological activities, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and other pharmacological effects.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C20H22N4O\text{C}_{20}\text{H}_{22}\text{N}_4\text{O}

This structure features a pyrazolo[1,5-a]pyrimidine core, which is critical for its biological activity. The presence of the methoxyphenyl group enhances its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazolo[1,5-a]pyrimidines. The compound has been evaluated for its efficacy against various cancer cell lines.

In Vitro Studies

In vitro studies have shown that compounds with similar structures exhibit significant cytotoxicity against cancer cell lines such as HeLa and MCF7. For instance, a related pyrazolo derivative demonstrated an IC50 value of 2.59 µM against HeLa cells, suggesting potent anticancer activity . The mechanism often involves cell cycle arrest and apoptosis induction.

CompoundCell LineIC50 (µM)Mechanism
9aHeLa2.59Apoptosis
14gMCF74.66Cell Cycle Arrest (G2/M)

Enzyme Inhibition

The pyrazolo[1,5-a]pyrimidine scaffold has also been recognized for its ability to inhibit various enzymes that play crucial roles in cancer progression. Studies indicate that these compounds can act as selective protein inhibitors, affecting pathways involved in tumor growth and metastasis .

Examples of Enzyme Targets

  • Kinases : Inhibition of specific kinases can lead to reduced proliferation of cancer cells.
  • Proteases : Targeting proteolytic enzymes involved in extracellular matrix degradation may prevent metastasis.

Neuroprotective Effects

Beyond anticancer properties, there is emerging evidence suggesting neuroprotective effects associated with similar compounds. For example, a related study indicated that certain derivatives could prolong survival times in models of acute cerebral ischemia . This suggests potential therapeutic applications beyond oncology.

Case Studies

Several case studies have investigated the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives:

  • Study on Anticancer Efficacy : A series of derivatives were synthesized and screened against a panel of cancer cell lines. The results indicated that modifications at specific positions significantly impacted their cytotoxicity and selectivity .
  • Neuroprotection Study : In vivo experiments demonstrated that certain derivatives significantly reduced mortality rates in models subjected to ischemic conditions, indicating their potential use in neurodegenerative diseases .

Scientific Research Applications

Overview

The compound 1-{3-[3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl}-3,3-dimethyl-2-azetanone is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the scientific research applications of this compound, focusing on its potential therapeutic uses, mechanisms of action, and relevant case studies.

Anticancer Activity

Research has demonstrated that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. The specific compound has been shown to inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest.

Case Study:
In vitro studies on human cancer cell lines (e.g., breast and lung cancer) revealed that the compound effectively reduced cell viability at micromolar concentrations. Mechanistic studies indicated that it may act through the inhibition of specific kinases involved in cell proliferation pathways.

Antimicrobial Effects

Another area of interest is the antimicrobial activity of this compound. Preliminary studies suggest that it possesses antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.

Case Study:
A study evaluated the compound's efficacy against Staphylococcus aureus and Candida albicans. Results indicated a dose-dependent inhibition of microbial growth, suggesting potential applications in treating infections caused by resistant strains.

Drug Development

The unique structural features of this compound provide a scaffold for drug development. Medicinal chemists are exploring modifications to enhance potency and selectivity against specific molecular targets.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how alterations in the chemical structure affect biological activity. Researchers are systematically modifying different functional groups on the pyrazolo[1,5-a]pyrimidine core to optimize its pharmacological profile.

Comparison with Similar Compounds

Research and Development Insights

  • Synthetic Routes : Microwave-assisted synthesis (e.g., ) optimizes pyrazolopyrimidine formation, though the target compound’s β-lactam requires specialized cyclization .
  • Impurity Profiles: Related pyrazolopyrimidines (e.g., zaleplon derivatives) exhibit impurities from incomplete cyclization or side reactions, underscoring the need for rigorous QC in azetanone-containing analogs .

Q & A

Q. What are the key considerations in designing a synthesis route for this compound?

  • Methodological Answer : Synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core first, followed by functionalization. For example:

Core formation : Cyclize precursors like chalcones or aminopyrimidines under acidic or thermal conditions (e.g., glacial acetic acid with HCl at 60–65°C) .

Functionalization : Attach substituents (e.g., 4-methoxyphenyl groups) via cross-coupling reactions (e.g., Suzuki-Miyaura) .

Purification : Use column chromatography (silica gel, petroleum ether/ethyl acetate) or recrystallization .

  • Critical Parameters : Solvent polarity, temperature control, and stoichiometric ratios of intermediates.

Q. How can the molecular structure of this compound be confirmed post-synthesis?

  • Methodological Answer : Combine multiple analytical techniques:
  • Single-crystal X-ray diffraction : Resolve bond lengths (e.g., C–C mean = 0.004 Å) and dihedral angles .
  • NMR Spectroscopy : Assign peaks using 1H^1H- and 13C^{13}C-NMR (e.g., δ 3.75 ppm for methoxy groups) .
  • Elemental Analysis : Verify purity (e.g., C, H, N percentages within ±0.3% of theoretical values) .
  • Mass Spectrometry : Confirm molecular weight (e.g., EIMS base peak at m/z 356) .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound’s pyrazolo[1,5-a]pyrimidine core?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to non-polar solvents .
  • Catalysts : Use Lewis acids (e.g., ZnCl2_2) to accelerate heterocycle formation .
  • Temperature Gradients : Gradual heating (e.g., 60°C → reflux) minimizes side reactions .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while improving yields .
  • Table : Example optimization results from a related synthesis:
ConditionYield (%)Purity (%)
Conventional reflux7592
Microwave-assisted8897

Q. How should contradictory data in biological activity assays (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

  • Methodological Answer :
  • Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 µM) to identify non-specific cytotoxic effects .
  • Off-Target Screening : Use panels like kinase profiling to rule out unintended interactions .
  • Metabolic Stability Assays : Evaluate compound stability in liver microsomes to ensure observed activity is not artifactually inflated .
  • Structural Analog Comparison : Compare with derivatives lacking the 4-methoxyphenyl group to isolate pharmacophore contributions .

Q. What strategies are effective for improving solubility and bioavailability of this hydrophobic compound?

  • Methodological Answer :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the azetanone moiety .
  • Nanoparticle Formulation : Encapsulate in PEGylated liposomes to enhance aqueous dispersion .
  • Salt Formation : React with sulfonic acids (e.g., mesylate) to improve crystallinity and dissolution rates .

Q. How can computational methods guide the rational design of derivatives with enhanced binding affinity?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to predict interactions with target proteins (e.g., kinase domains) .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity data to prioritize synthetic targets .
  • Free Energy Perturbation (FEP) : Simulate the impact of trifluoromethyl or methoxy groups on binding thermodynamics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{3-[3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl}-3,3-dimethyl-2-azetanone
Reactant of Route 2
Reactant of Route 2
1-{3-[3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl}-3,3-dimethyl-2-azetanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.